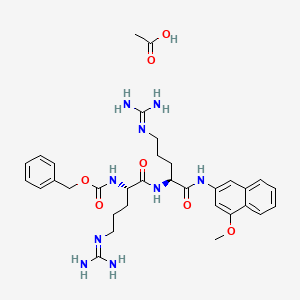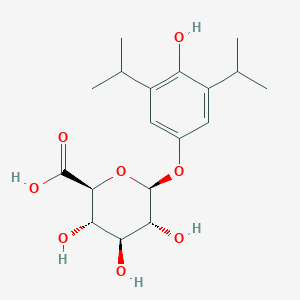
Moxifloxacin Acyl-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Moxifloxacin Acyl-beta-D-glucuronide is a metabolite of Moxifloxacin, a fluoroquinolone antibiotic used to treat various bacterial infections . This compound is formed through the conjugation of Moxifloxacin with glucuronic acid, resulting in a glucuronide metabolite . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Mechanism of Action
Target of Action
Moxifloxacin Acyl-beta-D-glucuronide, also known as rac cis-Moxifloxacin Acyl-beta-D-glucuronide, is a metabolite of Moxifloxacin . Moxifloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . The primary targets of Moxifloxacin are the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The bactericidal action of Moxifloxacin results from the inhibition of the enzymes topoisomerase II and topoisomerase IV . By binding to these enzymes, Moxifloxacin prevents the relaxation of supercoiled DNA that is required for the replication of bacterial DNA . This leads to the inhibition of bacterial growth and eventually results in the death of the bacteria .
Biochemical Pathways
The inhibition of topoisomerase II and IV disrupts the bacterial cell’s ability to replicate, transcribe, repair, and recombine DNA . This disruption affects various biochemical pathways within the bacterial cell, leading to cell death .
Pharmacokinetics
It is known that the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, such as deuterium substitution, can affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and eventually the death of the bacteria . This is achieved through the inhibition of the enzymes topoisomerase II and IV, which are essential for bacterial DNA replication .
Biochemical Analysis
Biochemical Properties
Moxifloxacin Acyl-beta-D-glucuronide is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . It interacts with various enzymes and proteins, and the nature of these interactions is largely dependent on the charged carboxylate ion and neutral hydroxyl group in the glucuronide .
Cellular Effects
The cellular effects of this compound are complex and multifaceted. It has been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of its degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . These protein adducts can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It is known to undergo degradation reactions similar to acyl glucosides, suggesting a potential for similar modes of toxicity . The transacylation reaction was modelled using density functional theory and the calculated activation energy for this reaction showed a close correlation with the degradation rate of the 1-β anomer .
Temporal Effects in Laboratory Settings
It is known that the compound undergoes degradation via intramolecular transacylation and hydrolysis
Metabolic Pathways
This compound is involved in the metabolic pathways of carboxylic acid-containing drugs . It is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of UGT enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Moxifloxacin Acyl-beta-D-glucuronide involves the conjugation of Moxifloxacin with glucuronic acid. This reaction typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to the Moxifloxacin molecule . The reaction conditions often include an aqueous environment with a suitable buffer to maintain the pH, and the reaction is usually carried out at physiological temperatures.
Industrial Production Methods
Industrial production of this compound follows similar principles as the synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Moxifloxacin Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze to release Moxifloxacin and glucuronic acid.
Transacylation: This reaction involves the transfer of the acyl group to another molecule, which can lead to the formation of various products.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Moxifloxacin Acyl-beta-D-glucuronide is primarily used in scientific research to study the metabolism and pharmacokinetics of Moxifloxacin . Its applications include:
Comparison with Similar Compounds
Similar Compounds
- Ciprofloxacin Acyl-beta-D-glucuronide
- Levofloxacin Acyl-beta-D-glucuronide
- Norfloxacin Acyl-beta-D-glucuronide
Uniqueness
Moxifloxacin Acyl-beta-D-glucuronide is unique due to its specific structure and the presence of a methoxy group at the 8-position of the quinolone ring . This structural feature enhances its antibacterial activity and broadens its spectrum of action compared to other fluoroquinolone glucuronides .
Properties
CAS No. |
733002-61-4 |
|---|---|
Molecular Formula |
C27H32FN3O10 |
Molecular Weight |
577.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H32FN3O10/c1-39-23-17-13(7-15(28)18(23)30-8-11-3-2-6-29-16(11)10-30)19(32)14(9-31(17)12-4-5-12)26(38)41-27-22(35)20(33)21(34)24(40-27)25(36)37/h7,9,11-12,16,20-22,24,27,29,33-35H,2-6,8,10H2,1H3,(H,36,37)/t11-,16+,20-,21-,22+,24-,27-/m0/s1 |
InChI Key |
CAEIKPOEUGEJIR-XNYZSDPXSA-N |
SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Synonyms |
1-[1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylate] β-D-Glucopyranuronic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














